molecular formula C11H13ClO3 B2484760 Ethyl 2-(4-chloro-3-methoxyphenyl)acetate CAS No. 1056987-17-7

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate

Cat. No.: B2484760
CAS No.: 1056987-17-7
M. Wt: 228.67
InChI Key: FYHRIDNUCHIWQD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-chloro-3-methoxyphenylacetic acid and ethanol.

    Oxidation: 4-chloro-3-hydroxyphenylacetic acid.

    Reduction: 4-chloro-3-methylphenylacetic acid.

Scientific Research Applications

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

ethyl 2-(4-chloro-3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRIDNUCHIWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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